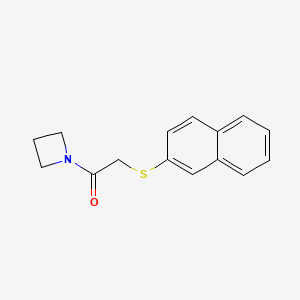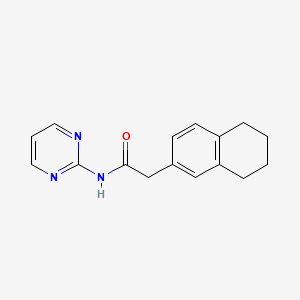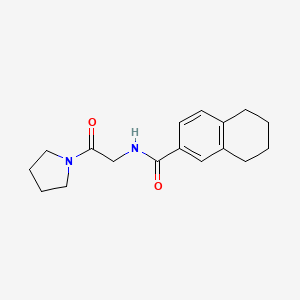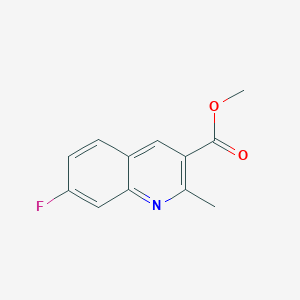
Methyl 7-fluoro-2-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential inhibitor of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes.
Mécanisme D'action
The mechanism of action of methyl 7-fluoro-2-methylquinoline-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a broad range of potential applications in drug discovery and development. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Orientations Futures
There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and development. Another direction is to evaluate its potential toxicity and side effects in vivo. Additionally, it may be beneficial to study its interactions with other compounds and its potential synergistic effects. Finally, it may be useful to investigate its potential applications in other fields, such as agriculture and materials science.
Conclusion
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities, as well as potential applications as an inhibitor of enzymes involved in various cellular processes. While its mechanism of action is not fully understood, it has several advantages and limitations for lab experiments. There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate, including further investigation of its potential applications and its interactions with other compounds.
Méthodes De Synthèse
The synthesis of methyl 7-fluoro-2-methylquinoline-3-carboxylate involves the reaction of 7-chloro-2-methylquinoline-3-carboxylic acid with potassium fluoride and dimethyl sulfate. The reaction takes place in the presence of a catalyst, such as cesium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
Propriétés
IUPAC Name |
methyl 7-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16-2)5-8-3-4-9(13)6-11(8)14-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAHEDEMDYHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-2-methylquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


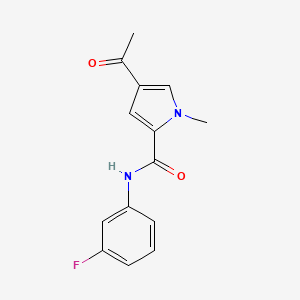



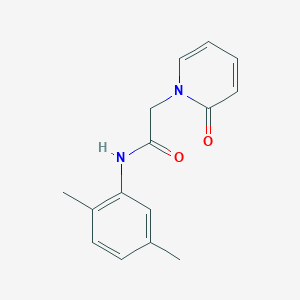
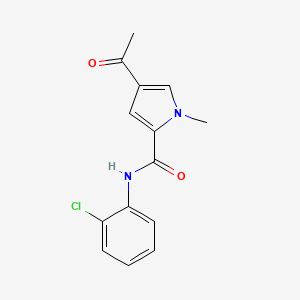
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
